8,9-Dehydrothymol
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Overview
Description
8,9-Dehydrothymol is a naturally occurring monoterpenoid phenol with the molecular formula C10H12O and a molecular weight of 148.2017 g/mol . It is a derivative of thymol, which is commonly found in the essential oils of various plants, particularly those in the thyme family. The compound is known for its aromatic properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dehydrothymol typically involves the dehydrogenation of thymol. One common method is the catalytic dehydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere . The reaction is carried out at elevated temperatures, usually around 200-300°C, to facilitate the removal of hydrogen atoms from the thymol molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation reactors ensures efficient dehydrogenation, and the product is purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 8,9-Dehydrothymol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or hydroxy derivatives.
Reduction: Reduction reactions can convert this compound back to thymol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of this compound quinone.
Reduction: Conversion to thymol or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The biological activity of 8,9-Dehydrothymol is attributed to its ability to interact with cellular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and inhibiting reactive oxygen species (ROS) production. It also exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Comparison with Similar Compounds
Thymol: The parent compound, known for its antimicrobial and antioxidant properties.
Carvacrol: Another monoterpenoid phenol with similar biological activities.
Eugenol: A phenolic compound with strong antimicrobial and analgesic properties.
Uniqueness of 8,9-Dehydrothymol: this compound is unique due to its specific dehydrogenated structure, which imparts distinct chemical reactivity and biological activity compared to its parent compound thymol and other similar compounds .
Properties
IUPAC Name |
5-methyl-2-prop-1-en-2-ylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-6,11H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFPRKZRRGTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423892 |
Source
|
Record name | 8,9-Dehydrothymol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18612-99-2 |
Source
|
Record name | 8,9-Dehydrothymol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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